molecular formula C18H17ClN4O3S2 B11256734 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide

5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B11256734
M. Wt: 436.9 g/mol
InChI Key: YYRCXDPLMVKCEM-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a morpholinopyridazinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it binds to and inhibits the activity of certain enzymes involved in the coagulation cascade, thereby preventing the formation of blood clots . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN4O3S2

Molecular Weight

436.9 g/mol

IUPAC Name

5-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C18H17ClN4O3S2/c19-16-6-8-18(27-16)28(24,25)22-14-3-1-13(2-4-14)15-5-7-17(21-20-15)23-9-11-26-12-10-23/h1-8,22H,9-12H2

InChI Key

YYRCXDPLMVKCEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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